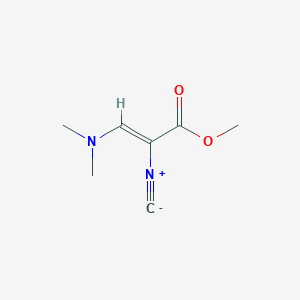

![molecular formula C28H59Al14O74S8- B1142536 [2-methoxy-5-[7-[6-[(6-methyl-3,4,5-trisulfooxyoxan-2-yl)oxymethyl]-3,4,5-trisulfooxyoxan-2-yl]oxy-4-oxo-5-sulfooxychromen-2-yl]phenyl] hydrogen sulfate CAS No. 122312-55-4](/img/structure/B1142536.png)

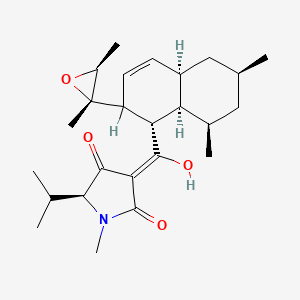

[2-methoxy-5-[7-[6-[(6-methyl-3,4,5-trisulfooxyoxan-2-yl)oxymethyl]-3,4,5-trisulfooxyoxan-2-yl]oxy-4-oxo-5-sulfooxychromen-2-yl]phenyl] hydrogen sulfate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Dosmalfate is a cytoprotective agent of flavonoid nature, primarily used as a non-systemic antiulcer agent. It is known for its ability to form a complex with pepsin protein substrate or pepsin itself, thereby protecting the gastrointestinal mucosa .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dosmalfate is synthesized through a series of chemical reactions involving flavonoid derivatives. The preparation of dosmalfate dispersible tablets involves mixing dosmalfate with starch, microcrystalline cellulose, polyvinyl pyrrolidone, carboxymethyl cellulose sodium, and hydroxypropyl cellulose. The mixture is then granulated, dried, and tabletted .

Industrial Production Methods

The industrial production of dosmalfate involves the use of pharmaceutical adjuvants such as fillers, binding agents, disintegrating agents, lubricants, fluidizers, antitack agents, and aromatic and sweetening agents. These components are mixed, granulated, dried, and compressed into tablets to improve the disintegration rate and dissolution capability of the medicine .

Chemical Reactions Analysis

Types of Reactions

Dosmalfate undergoes various chemical reactions, including:

Oxidation: Dosmalfate can be oxidized under specific conditions.

Reduction: It can also undergo reduction reactions.

Substitution: Substitution reactions are common, where functional groups in dosmalfate are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions include various derivatives of dosmalfate, which may have different pharmacological properties and applications .

Scientific Research Applications

Dosmalfate has a wide range of scientific research applications, including:

Mechanism of Action

Dosmalfate exerts its effects by forming a protective barrier over the mucosal lining in the gastrointestinal tract. This barrier prevents the action of pepsin on the mucosa, thereby protecting it from damage. The compound also reduces inflammation by decreasing neutrophil infiltration and interleukin-1 beta levels, and by increasing prostaglandin production in the colon mucosa .

Comparison with Similar Compounds

Similar Compounds

Sucralfate: Another cytoprotective agent used in the treatment of peptic ulcers.

Diosmin: A flavonoid with similar protective properties.

Rutin: Another flavonoid with antioxidant and anti-inflammatory properties.

Uniqueness of Dosmalfate

Dosmalfate is unique in its ability to form a complex with pepsin, providing a protective barrier in the gastrointestinal tract. This property sets it apart from other similar compounds, making it particularly effective in the treatment of peptic ulcers and other gastrointestinal disorders .

Properties

CAS No. |

122312-55-4 |

|---|---|

Molecular Formula |

C28H59Al14O74S8- |

Molecular Weight |

2214.0 g/mol |

IUPAC Name |

tetradecaaluminum;[2-methoxy-5-[7-[(2S,3R,4S,5R,6R)-6-[[(2R,3R,4R,5S,6S)-6-methyl-3,4,5-trisulfonatooxyoxan-2-yl]oxymethyl]-3,4,5-trisulfonatooxyoxan-2-yl]oxy-4-oxo-5-sulfonatooxychromen-2-yl]phenyl] sulfate;pentatriacontahydroxide |

InChI |

InChI=1S/C28H32O39S8.14Al.35H2O/c1-10-21(62-70(36,37)38)23(64-72(42,43)44)25(66-74(48,49)50)27(56-10)55-9-19-22(63-71(39,40)41)24(65-73(45,46)47)26(67-75(51,52)53)28(59-19)57-12-6-17-20(18(7-12)61-69(33,34)35)13(29)8-15(58-17)11-3-4-14(54-2)16(5-11)60-68(30,31)32;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h3-8,10,19,21-28H,9H2,1-2H3,(H,30,31,32)(H,33,34,35)(H,36,37,38)(H,39,40,41)(H,42,43,44)(H,45,46,47)(H,48,49,50)(H,51,52,53);;;;;;;;;;;;;;;35*1H2/q;14*+3;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/p-43/t10-,19+,21-,22+,23+,24-,25+,26+,27+,28+;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/m0................................................./s1 |

InChI Key |

RIIQJLBJDMMSSK-RHFFRRHRSA-A |

SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C(=C3)OS(=O)(=O)O)C(=O)C=C(O4)C5=CC(=C(C=C5)OC)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC4=C(C(=C3)OS(=O)(=O)[O-])C(=O)C=C(O4)C5=CC(=C(C=C5)OC)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3] |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C(=C3)OS(=O)(=O)[O-])C(=O)C=C(O4)C5=CC(=C(C=C5)OC)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3] |

Synonyms |

(Mu7-((diosmin heptasulfato)(7-)))tetracontahydroxytetradecaaluminum |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

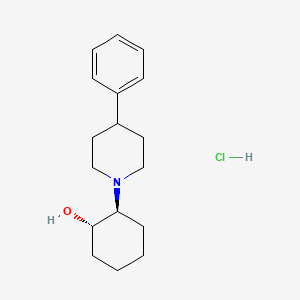

![(3AR,4R,6AS)-5-Benzyl-4-((S)-2,2-dimethyl-[1,3]dioxolan-4-YL)-2,2-dimethyl-tetrahydro-[1,3]dioxolo[4,5-C]pyrrole](/img/structure/B1142454.png)

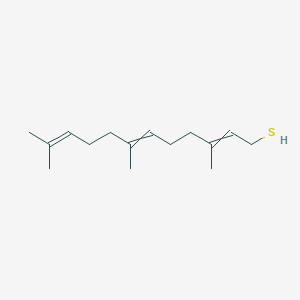

![N-[(9-ethylcarbazol-3-yl)methylideneamino]-N-methylaniline](/img/structure/B1142463.png)